molecular formula C8H8BrFN2O B8146141 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde

Cat. No.: B8146141
M. Wt: 247.06 g/mol
InChI Key: RTJOOTKMWROHPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound that contains bromine, fluorine, and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(dimethylamino)-3-fluoropyridine, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions, forming new carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

  • Substituted pyridines with various functional groups.
  • Carboxylic acids or alcohols derived from the aldehyde group.
  • Complex organic molecules formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.

Biology: In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and cellular pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structural features allow for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The molecular targets and pathways involved can vary widely, but typically include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-(dimethylamino)pyridine
  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 3-Fluoro-4-formylpyridine

Comparison: Compared to its analogs, 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde offers a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. The presence of both bromine and fluorine atoms allows for selective functionalization, while the dimethylamino group can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-12(2)8-7(10)5(4-13)6(9)3-11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJOOTKMWROHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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